molecular formula C11H22N2O6S B2422051 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate CAS No. 1322605-25-3

2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate

Cat. No.: B2422051
CAS No.: 1322605-25-3
M. Wt: 310.37
InChI Key: MDKALAAIMQQOAA-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is a chemical compound with the molecular formula C11H22N2O6S and a molecular weight of 310.37 g/mol . This compound is known for its unique structure, which includes an amino group, a cyclohexyl group, a methyl group, and an ethanesulfonamide group, combined with oxalate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate typically involves the reaction of cyclohexylamine with methylamine and ethanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted amines or sulfonamides.

Scientific Research Applications

2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-cyclohexyl-N-methylethanesulfonamide oxalate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

1322605-25-3

Molecular Formula

C11H22N2O6S

Molecular Weight

310.37

IUPAC Name

2-amino-N-cyclohexyl-N-methylethanesulfonamide;oxalic acid

InChI

InChI=1S/C9H20N2O2S.C2H2O4/c1-11(14(12,13)8-7-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h9H,2-8,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

MDKALAAIMQQOAA-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)S(=O)(=O)CCN.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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